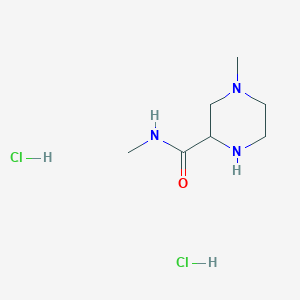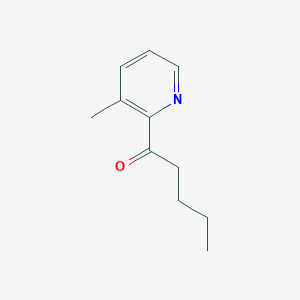
4-Methyl-piperazine-2-carboxylic acid methylamidedihydrochloride
Descripción general
Descripción
4-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride (4-MPCA-MADC) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in drug discovery and development.
Aplicaciones Científicas De Investigación
Metabolic Analysis
4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has been investigated for its metabolism in rats. It has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Metabolites of TM-208 in rat plasma and tissues were identified using LC-MS/MS, providing insights into its biotransformation (Jiang et al., 2007).
Antitumor Properties
Research has shown that hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) can inhibit the growth of transplanted tumors in mice. This includes various types of carcinomas, indicating its potential as an anticancer agent (Fu, 2004).
Applications in Mass Spectrometry
Piperazine-based derivatives are used for derivatization of carboxyl groups on peptides in mass spectrometry. This enhances the ionization efficiency of peptides, which is critical for sensitive determination in proteome analysis (Qiao et al., 2011).
As a Catalyst in Organic Synthesis
L-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts in organic synthesis. They are particularly effective in the hydrosilylation of N-aryl imines, showing broad substrate applicability and high yields (Wang et al., 2006).
Synthesis Techniques
Efficient synthesis techniques for piperazine-2-carboxamides have been developed, contributing to the advancement of chemical synthesis methodologies (Rossen et al., 1997).
Antibacterial Agents
Piperazines, including 4-methyl-piperazine derivatives, have been evaluated as antibacterial agents. They show significant potential in fighting against resistant strains of bacteria, which is crucial in addressing current antibiotic resistance issues (Matsumoto & Minami, 1975).
Propiedades
IUPAC Name |
N,4-dimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-5-10(2)4-3-9-6;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFQHRAPNSMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCN1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-piperazine-2-carboxylic acid methylamidedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)


![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)


![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)


![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)